molecular formula C8H14O3 B2885763 [1-(Hydroxymethyl)cyclobutyl]methyl acetate CAS No. 1881331-46-9

[1-(Hydroxymethyl)cyclobutyl]methyl acetate

Cat. No.: B2885763
CAS No.: 1881331-46-9
M. Wt: 158.197
InChI Key: BTNVLCWJQHRVIM-UHFFFAOYSA-N
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Description

[1-(Hydroxymethyl)cyclobutyl]methyl acetate: is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol . This compound is characterized by a cyclobutyl ring substituted with a hydroxymethyl group and an acetate ester. It is used in various chemical and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Hydroxymethyl)cyclobutyl]methyl acetate typically involves the esterification of [1-(Hydroxymethyl)cyclobutyl]methanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Hydroxymethyl)cyclobutyl]methyl acetate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to yield [1-(Hydroxymethyl)cyclobutyl]methanol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the acetate ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: [1-(Hydroxymethyl)cyclobutyl]methanol.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Chemistry: In chemistry, [1-(Hydroxymethyl)cyclobutyl]methyl acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: The compound can be used in biological studies to investigate the effects of cyclobutyl-containing molecules on biological systems. Its reactivity and stability make it a valuable tool for probing biochemical pathways.

Medicine: In medicinal chemistry, this compound may serve as a precursor for the synthesis of pharmaceutical agents. Its structural features can be exploited to design drugs with specific biological activities.

Industry: Industrially, the compound is used in the production of specialty chemicals, polymers, and materials. Its versatility and reactivity make it suitable for various applications, including coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of [1-(Hydroxymethyl)cyclobutyl]methyl acetate involves its interaction with molecular targets through its functional groups. The hydroxymethyl and acetate groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

    [1-(Hydroxymethyl)cyclopropyl]methyl acetate: A similar compound with a cyclopropyl ring instead of a cyclobutyl ring.

    [1-(Hydroxymethyl)cyclopentyl]methyl acetate: A compound with a cyclopentyl ring, offering different steric and electronic properties.

    [1-(Hydroxymethyl)cyclohexyl]methyl acetate: A compound with a cyclohexyl ring, providing increased stability and different reactivity.

Uniqueness: The uniqueness of [1-(Hydroxymethyl)cyclobutyl]methyl acetate lies in its cyclobutyl ring, which imparts distinct steric and electronic properties compared to other cycloalkyl derivatives. This uniqueness allows for specific interactions and reactivity patterns that can be leveraged in various applications.

Properties

IUPAC Name

[1-(hydroxymethyl)cyclobutyl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-7(10)11-6-8(5-9)3-2-4-8/h9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNVLCWJQHRVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(CCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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